Pyridine, 2,6-bis(2-pyridinylmethyl)-
Description
Significance of Pyridine-Based Multidentate Ligands in Modern Coordination Chemistry
Pyridine-based ligands are instrumental in the field of coordination chemistry, largely due to the presence of a nitrogen atom with a lone pair of electrons within an aromatic ring. This feature allows pyridine (B92270) and its derivatives to act as effective Lewis bases, coordinating to a wide array of metal ions. wikipedia.org When multiple pyridine units, or other donor groups, are incorporated into a single molecule, a multidentate ligand is formed. These ligands are of paramount importance for several reasons:
Chelation Effect: Multidentate ligands can bind to a central metal ion through multiple coordination sites, forming one or more chelate rings. This chelation leads to significantly more stable metal complexes compared to those formed with monodentate ligands, a phenomenon known as the chelate effect.
Tunable Properties: The electronic and steric properties of pyridine-based ligands can be readily modified by introducing various substituents to the pyridine rings. This functionalization allows for fine-tuning of the coordination sphere around the metal center, which in turn influences the properties and reactivity of the resulting complex. nih.gov
Diverse Applications: The rich coordination chemistry of pyridine-type ligands has been pivotal in incorporating a variety of metal ions into functional materials. nih.gov These complexes have found applications in catalysis, materials science, and bioinorganic chemistry. nih.gov For instance, palladium(II) complexes with pyridine derivatives have been utilized as efficient catalysts in cross-coupling reactions. acs.org
The structural and electronic modifications achieved through the functionalization of these heterocyclic rings enable the modulation of the metal coordination sphere, which can lead to the enhancement of desired properties and potential applications.
Overview of 2,6-Disubstituted Pyridine Ligands in Supramolecular and Catalytic Systems
Among the various classes of pyridine-based ligands, those with substituents at the 2 and 6 positions of the pyridine ring are of particular interest. This substitution pattern creates a "pincer-like" arrangement of donor atoms, which can rigidly hold a metal ion in a specific geometry. This structural constraint has profound implications for the use of these ligands in supramolecular chemistry and catalysis.
Supramolecular Chemistry: 2,6-Disubstituted pyridine ligands serve as fundamental building blocks for the construction of complex supramolecular assemblies. The defined coordination geometry imposed by these ligands allows for the predictable self-assembly of intricate architectures such as helices, grids, and cages. For example, ligands like 2,6-bis[N-(2′-pyridylmethyl)carbamyl]pyridine have demonstrated a remarkable tendency to form robust double helical complexes with metal ions. rsc.org The formation of these supramolecular structures is often stabilized by non-covalent interactions, such as π-stacking between the aromatic rings of the ligands. rsc.org
Catalysis: The rigid coordination environment provided by 2,6-disubstituted pyridine ligands can enhance the stability and selectivity of metal-based catalysts. By controlling the access of substrates to the metal center and influencing the electronic properties of the metal, these ligands can direct the outcome of catalytic reactions. Palladium(II) complexes bearing 2,6-disubstituted pyridine ligands have shown to be effective precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions. nih.govacs.org The catalytic efficiency can be correlated with the basicity of the ligand, although steric effects from the substituents at the 2 and 6 positions also play a crucial role. nih.gov
Below is a table summarizing various 2,6-disubstituted pyridine ligands and their applications:
| Ligand | Metal Ions | Application Area |
| 2,6-bis[N-(2′-pyridylmethyl)carbamyl]pyridine | Cu(II), Ni(II), Co(III), Fe(III) | Supramolecular self-assembly (helices) |
| 2,6-bis(2,6-diethylphenyliminomethyl)pyridine | Co(II), Ni(II), Cu(II), Zn(II) | In vitro anti-proliferative drugs |
| 2,6-bis(trimethyltin)pyridine | - | Synthetic building block for supramolecular ligands |
| Pyridine-2,6-dicarboxamide derivatives | - | Supramolecular and coordination chemistry, potential pharmacological agents |
Structural Motif and Research Context of Pyridine, 2,6-bis(2-pyridinylmethyl)- within Tridentate Ligand Architectures
"Pyridine, 2,6-bis(2-pyridinylmethyl)-" belongs to the class of tridentate ligands, meaning it has three donor atoms available for coordination to a metal center. Its structural motif consists of a central pyridine ring flanked by two 2-pyridinylmethyl arms attached at the 2 and 6 positions. This specific arrangement of three nitrogen atoms allows the ligand to bind to a metal ion in a meridional fashion, occupying three adjacent coordination sites in an octahedral complex.
The research context for "Pyridine, 2,6-bis(2-pyridinylmethyl)-" and its analogues is broad, with potential applications that mirror those of other 2,6-disubstituted pyridine ligands. These include:
Formation of Stable Metal Complexes: The tridentate nature of this ligand is expected to lead to the formation of highly stable metal complexes due to the chelate effect.
Development of Catalysts: Metal complexes of this ligand could be explored as catalysts for a range of organic transformations, with the potential for high selectivity due to the well-defined coordination sphere.
Construction of Supramolecular Assemblies: The rigid framework and multiple aromatic rings make it an excellent candidate for building supramolecular structures with interesting topologies and properties.
The table below outlines the key structural features of this ligand class:
| Feature | Description |
| Ligand Class | Tridentate, N,N,N-donor |
| Core Structure | Central pyridine ring |
| Pendant Arms | Two 2-pyridinylmethyl groups at the 2 and 6 positions |
| Coordination Mode | Typically meridional in octahedral complexes |
Structure
3D Structure
Properties
CAS No. |
478169-14-1 |
|---|---|
Molecular Formula |
C17H15N3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
2,6-bis(pyridin-2-ylmethyl)pyridine |
InChI |
InChI=1S/C17H15N3/c1-3-10-18-14(6-1)12-16-8-5-9-17(20-16)13-15-7-2-4-11-19-15/h1-11H,12-13H2 |
InChI Key |
CDQQHAVADRJJAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CC2=NC(=CC=C2)CC3=CC=CC=N3 |
Origin of Product |
United States |
Synthetic Methodologies for Pyridine, 2,6 Bis 2 Pyridinylmethyl and Analogous Ligands
Strategies for the Construction of 2,6-Pyridyl Bis(alkylpyridine) Frameworks.
The fundamental structure of these ligands is assembled using a few key synthetic routes, each starting from readily available pyridine (B92270) derivatives.
Alkylation and Reductive Amination Approaches for Ligand Synthesis.
A primary method for synthesizing the "Pyridine, 2,6-bis(2-pyridinylmethyl)-" scaffold involves the double alkylation of an amine. For instance, the synthesis of N,N-bis(2-picolyl)amine derivatives can be achieved through the double alkylation of a primary amine with a pyridine building block that contains a leaving group at the 2-methylene position, such as 2-(bromomethyl)pyridine (B1332372) hydrobromide. nih.govresearchgate.net This method is effective when the 6-substituent on the pyridine core is a hydrogen or a methyl group. nih.gov
Reductive amination offers another pathway. This two-step process begins with the nucleophilic attack of an amine, like 2-aminomethylpyridine, on an aldehyde, such as pyridine-2-carbaldehyde, to form an imine intermediate, N-(2-pyridylmethyl)-2-pyridylmethanimine. polimi.it Subsequent reduction of this imine yields the desired secondary amine framework of the di(2-picolyl)amine. polimi.it These alkylation and reductive amination strategies are foundational for creating a library of di(2-picolyl)amine derivatives. polimi.it
| Starting Material 1 | Starting Material 2 | Key Reagents/Conditions | Product | Ref |
| Primary Amine (e.g., R-NH₂) | 2-(bromomethyl)pyridine hydrobromide | Dimethylformamide (DMF) | N,N-bis(2-picolyl)amine derivative | nih.gov |
| 2-aminomethylpyridine | pyridine-2-carbaldehyde | 1. Nucleophilic addition 2. Reduction | N,N-bis(2-picolyl)amine | polimi.it |
Derivatization from 2,6-Pyridinedimethanol (B71991) Precursors.
A versatile and common precursor for these ligands is 2,6-pyridinedimethanol. This diol can be synthesized from 2,6-lutidine via oxidation to 2,6-pyridinedicarboxylic acid, followed by reduction. google.com A simplified two-step process involves oxidation with potassium permanganate, followed by direct reduction of the resulting dicarboxylic acid using a sodium borohydride/iodine system, which avoids the need for esterification. google.com An alternative biocatalytic route from 2,6-lutidine using recombinant microbial whole cells has also been demonstrated, offering a more sustainable method. rsc.org
Once obtained, 2,6-pyridinedimethanol can be converted into a more reactive intermediate, 2,6-bis(chloromethyl)pyridine (B1207206). sigmaaldrich.com This conversion is a key step, as the chloromethyl groups are excellent leaving groups for subsequent nucleophilic substitution reactions. For example, reacting 2,6-bis(chloromethyl)pyridine with various nucleophiles, such as amines or phosphines, allows for the construction of a wide array of tridentate ligands. nih.govornl.govnih.gov
| Precursor | Key Transformation | Intermediate/Product | Ref |
| 2,6-Lutidine | Oxidation, then Reduction (e.g., NaBH₄/I₂) | 2,6-Pyridinedimethanol | google.com |
| 2,6-Pyridinedimethanol | Chlorination | 2,6-Bis(chloromethyl)pyridine | sigmaaldrich.com |
| 2,6-Bis(chloromethyl)pyridine | Nucleophilic Substitution (e.g., with R₂PH) | 2,6-Bis[(dialkylphosphinoyl)methyl]pyridine | nih.govnih.gov |
Application of Organotin Intermediates in Pyridine Core Functionalization.
Organotin compounds serve as crucial intermediates in cross-coupling reactions for functionalizing pyridine rings, most notably through the Stille reaction. acs.orglibretexts.org This palladium-catalyzed reaction couples an organotin compound with an organic halide or pseudohalide. libretexts.org While not a direct method for building the bis(picolyl)amine backbone itself, it is a powerful tool for preparing the substituted pyridine building blocks necessary for more complex ligand synthesis. acs.org
For instance, a halogenated pyridine can be coupled with a vinyl or aryl stannane (B1208499) to introduce new carbon-carbon bonds. This is particularly useful for synthesizing functionalized 2,2'-bipyridines and 2,2':6',2''-terpyridines, which are structurally related to the ligands of interest. acs.org The versatility of the Stille coupling allows for the introduction of various functional groups, making it a key strategy in the modular design of complex heterocyclic ligands. acs.orglibretexts.org
Synthesis of Substituted Pyridine, 2,6-bis(2-pyridinylmethyl)- Derivatives.
The modification of the ligand scaffold, either on the central pyridine ring or the outer pyridyl arms, is crucial for tuning its coordination properties.
Introduction of Varied Substituents on Pyridyl Arms and Central Pyridine.
Substituents can be introduced by using appropriately functionalized starting materials in the synthetic routes described above. For example, to create ligands with substituents on the outer pyridyl arms, a substituted 2-(aminomethyl)pyridine or 2-(chloromethyl)pyridine (B1213738) would be used in alkylation reactions.
Furthermore, direct functionalization of the pre-formed ligand is possible. The secondary amine of the di(2-picolyl)amine scaffold can be alkylated to introduce a third arm, expanding its chelating capabilities. polimi.it For instance, "click" reactions can be used to add a triazole ring to the amine, enhancing the molecule's coordination ability. polimi.it Similarly, amino acid moieties can be attached to the bis(2-picolyl)amine framework to create ligands with specific functionalities. rsc.org
| Parent Ligand/Scaffold | Reaction Type | Reagents | Resulting Structure | Ref |
| Di(2-picolyl)amine (DPA) | Alkylation | Alkyl halide | N-substituted DPA derivative | polimi.it |
| Di(2-picolyl)amine (DPA) | "Click" reaction | Azide/Alkyne | Triazole-functionalized DPA | polimi.it |
| Bis(2-picolyl)amine (bpa) | Condensation | Amino acid | Amino acid-substituted bpa | rsc.org |
Preparation of Halogen-Substituted Pyridine Precursors.
Halogenated pyridines are vital building blocks for synthesizing substituted ligands, often via cross-coupling reactions. nih.govresearchgate.net The synthesis of these precursors requires regioselective halogenation methods. Standard electrophilic aromatic substitution is often difficult for electron-deficient pyridine rings and may require harsh conditions. nih.govchemrxiv.org
Modern strategies have been developed to overcome these limitations. One approach involves converting pyridines into N-oxides to activate the 4-position for nitration, followed by displacement of the nitro group with a halide. nih.gov A more recent method employs specially designed phosphine (B1218219) reagents. These phosphines are installed at the 4-position of the pyridine ring to form phosphonium (B103445) salts, which can then be displaced by a halide nucleophile, such as LiCl, to yield the 4-halopyridine. nih.govresearchgate.netchemrxiv.org This strategy is effective for a broad range of unactivated pyridines and can be used for late-stage functionalization. nih.govresearchgate.net For example, 4-chloropyridine (B1293800) can be synthesized from pyridine using a suitable chlorination reagent. google.com These halogenated precursors are then ready for further modification, for instance, via Negishi or Stille cross-coupling, to build more complex substituted ligand systems. acs.orgacs.org
Advanced Synthetic Protocols for Pyridine, 2,6-bis(2-pyridinylmethyl)- Analogues
Advanced synthetic strategies for analogues of Pyridine, 2,6-bis(2-pyridinylmethyl)- often involve multi-step procedures to introduce diverse functional groups and heterocyclic systems onto the 2,6-disubstituted pyridine core. These methods are designed to create structurally complex ligands for applications in coordination chemistry, materials science, and catalysis.
A notable strategy involves the synthesis of asymmetric 2,6-bis(arylimino)pyridines, which are valuable in creating catalysts for ethylene (B1197577) polymerization. The synthesis is achieved through successive condensation reactions. This approach allows for the introduction of different substituents, such as halogen and alkyl groups, on the separate iminoaryl rings. The process begins by reacting 2,6-diacetylpyridine (B75352) with an alkyl-substituted aniline (B41778) under rigorous conditions to form a mono(arylimino)pyridine intermediate. This is followed by a subsequent reaction with a halogen-substituted aniline under milder conditions to yield the final asymmetric product. This sequential method is more economical as it avoids the use of more expensive halogen-substituted anilines in the more demanding initial step.
Another advanced protocol focuses on incorporating pyrazole (B372694) moieties, which are known to possess significant pharmacological activities. New tetra-substituted pyrazoles can be attached to the pyridine nucleus at the 2 and 6 positions. The synthesis starts with the Claisen condensation of dimethyl pyridine-2,6-dicarboxylate (B1240393) to produce 2,6-bis(ethoxycarbonyl-acetyl)pyridine. This intermediate then reacts with various series of hydrazonoyl chlorides in the presence of a base like sodium ethoxide to yield the desired 2,6-bis(pyrazol-5-yl)pyridine derivatives. The structures of these complex molecules are typically confirmed through elemental analysis and spectral data.
Furthermore, the synthesis of pyridine-2,6-dicarboxamide derivatives represents another key area. These compounds are of interest in supramolecular and coordination chemistry. A common method involves a simple condensation reaction between pyridine-2,6-dicarbonyl dichloride (prepared from pyridine-2,6-dicarboxylic acid and oxalyl chloride) and various aromatic amines. This method allows for the creation of a series of symmetrical pyridine-2-6- and furan-2,5-dicarboxamides.
A novel approach in the synthesis of advanced analogues involves a proton-coupled electron transfer (PCET) assisted process to create coordination polymers. This method has been used with 2,6-bis(pyrazol-3-yl)pyridine ligands containing hydroxy-pyrazolyl moieties. In this process, the hydroxy-pyrazolyl group and an iron(II) ion serve as the sources of a proton and an electron, respectively, leading to the formation of complex coordination polymers.
Table 1: Synthesis of Asymmetric 2,6-Bis(arylimino)pyridines
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2,6-Diacetylpyridine | 1. Alkyl-substituted aniline, Silica-alumina catalyst | 1. Rigorous conditions | Asymmetric 2,6-bis(arylimino)pyridine | Good | |
| 2. Halogen-substituted aniline | 2. Mild conditions |
Table 2: Synthesis of 2,6-Bis(pyrazol-5-yl)pyridine Derivatives
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Dimethyl pyridine-2,6-dicarboxylate ester | 1. Ethyl acetate, Sodium | 1. Claisen condensation | 2,6-bis(4-(ethoxycarbonyl)-3-acetyl-1-aryl-1H-pyrazol-5-yl)pyridine | Excellent (91% for intermediate) | |
| 2. Hydrazonoyl chlorides, Sodium ethoxide | 2. Stirring at room temperature |
Table 3: Synthesis of Pyridine-2,6-dicarboxamide Derivatives
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Pyridine-2,6-dicarboxylic acid | 1. Oxalyl chloride, DMF (cat.) | 1. DCM, RT | Symmetrical Pyridine-2,6-dicarboxamides | 61% (for N²,N⁵-Di(pyridin-2-yl)furan-2,5-dicarboxamide) | |
| 2. Aromatic amines (e.g., 2-aminopyridine), Et₃N | 2. DCM/THF, 0°C to RT, 24h |
Table of Mentioned Compounds
| Compound Name |
|---|
| Pyridine, 2,6-bis(2-pyridinylmethyl)- |
| 2,6-Diacetylpyridine |
| Dimethyl pyridine-2,6-dicarboxylate |
| 2,6-bis(ethoxycarbonyl-acetyl)pyridine |
| Hydrazonoyl chlorides |
| Sodium ethoxide |
| Pyridine-2,6-dicarboxylic acid |
| Oxalyl chloride |
| 2,6-bis(pyrazol-5-yl)pyridine |
| Pyridine-2,6-dicarboxamide |
| N²,N⁵-Di(pyridin-2-yl)furan-2,5-dicarboxamide |
| 2-aminopyridine |
| 2,6-bis(pyrazol-3-yl)pyridine |
Coordination Chemistry of Pyridine, 2,6 Bis 2 Pyridinylmethyl
Ligand Design Principles and Denticity in Pyridine-Based Chelators.psu.edunih.govnih.govresearchgate.net
Pyridine-based chelators are a significant class of ligands in coordination chemistry, largely due to the predictable and stable complexes they form with a variety of metal ions. The design of these ligands is centered around the pyridine (B92270) ring, a heterocyclic aromatic organic compound with the chemical formula C₅H₅N. The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybridized orbital, which is readily available for coordination to a metal center. jscimedcentral.comwikipedia.org
A key principle in the design of these chelators is the chelate effect, which describes the enhanced stability of a coordination complex containing a ligand that binds to the metal ion through two or more donor atoms compared to a complex with monodentate ligands of similar basicity. nih.gov Polydentate ligands, such as Pyridine, 2,6-bis(2-pyridinylmethyl)-, are designed to maximize this effect. The arrangement of donor atoms in these ligands is crucial for determining the geometry and stability of the resulting metal complex.
The denticity of a ligand refers to the number of donor atoms that can bind to a central metal atom. Pyridine, 2,6-bis(2-pyridinylmethyl)- is a tridentate ligand, meaning it has three nitrogen donor atoms that can coordinate to a metal ion. This N,N,N-tridentate coordination is a common feature in many pyridine-based chelators and contributes to the formation of stable, five-membered chelate rings when complexed with a metal ion. The rigid framework of the pyridine rings, combined with the flexible methylene (B1212753) linkers, allows the ligand to adopt a conformation that minimizes steric hindrance and optimizes the coordination geometry around the metal center.
Formation of Metal Complexes with Transition Metals.nih.govnih.govdocumentsdelivered.commdpi.comresearchgate.net
Pyridine, 2,6-bis(2-pyridinylmethyl)- and its derivatives readily form stable complexes with a wide range of transition metals. The formation of these complexes is driven by the favorable interaction between the soft Lewis acidic character of many transition metal ions and the nitrogen donor atoms of the ligand. The resulting complexes often exhibit interesting electronic, magnetic, and catalytic properties.
Chelation Properties and Metal-Nitrogen Donor Atom Interactions.nih.govgoogle.com
The chelation of transition metals by Pyridine, 2,6-bis(2-pyridinylmethyl)- involves the coordination of all three nitrogen atoms to the metal center, forming two five-membered chelate rings. This tridentate coordination leads to the formation of thermodynamically stable complexes due to the chelate effect. The metal-nitrogen (M-N) bonds in these complexes are typically covalent in nature, with the strength of the interaction depending on factors such as the nature of the metal ion (e.g., its size, charge, and d-electron configuration) and the steric and electronic properties of the ligand.
The geometry of the resulting complex is largely dictated by the coordination preferences of the metal ion and the bite angle of the ligand. For example, with octahedral metal ions, the tridentate ligand typically occupies three facial or meridional coordination sites. The flexibility of the methylene bridges allows the ligand to accommodate different metal ion radii and coordination geometries.
Synthesis and Characterization of Mononuclear Complexes of Pyridine, 2,6-bis(2-pyridinylmethyl)-.documentsdelivered.com
Mononuclear complexes of Pyridine, 2,6-bis(2-pyridinylmethyl)- are typically synthesized by reacting the ligand with a metal salt in a suitable solvent. The choice of solvent and reaction conditions (e.g., temperature, stoichiometry) can influence the nature of the product. For instance, the reaction of the ligand with a cobalt(II) salt can yield a mononuclear complex where the cobalt ion is coordinated to the three nitrogen atoms of the ligand and other ancillary ligands, such as chloride or perchlorate (B79767) ions, to complete the coordination sphere. researchgate.net
Characterization of these mononuclear complexes is achieved through a combination of analytical techniques. Elemental analysis provides the empirical formula of the complex. Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the coordination of the ligand to the metal ion. X-ray crystallography is a powerful tool for determining the precise three-dimensional structure of the complex, including bond lengths and angles within the coordination sphere.
| Metal Ion | Ancillary Ligands | Coordination Geometry | Reference |
| Co(II) | 2x ClO₄⁻ | Distorted pentagonal bipyramidal | researchgate.net |
| Ni(II) | 2x Cl⁻ | Not specified | nih.gov |
| Cu(II) | Not specified | Not specified | nih.gov |
| Zn(II) | Not specified | Not specified | nih.gov |
Assembly of Polynuclear and Helical Metal Complexes utilizing Related Ligands.documentsdelivered.comresearchgate.netechemcom.com
While Pyridine, 2,6-bis(2-pyridinylmethyl)- typically forms mononuclear complexes, related pyridine-based ligands with different linker groups or additional donor atoms have been shown to form more complex polynuclear and helical structures. psu.edu For example, ligands with amide functionalities in the linker arms can act as bridging units between multiple metal centers, leading to the formation of dinuclear, trinuclear, or even larger polynuclear assemblies. psu.eduresearchgate.net
The self-assembly of these intricate structures is governed by the interplay of coordination bonds, hydrogen bonding, and π-π stacking interactions between the aromatic pyridine rings. The resulting helical structures can exhibit specific chirality (left- or right-handedness), which can be of interest for applications in catalysis and materials science. The characterization of these supramolecular structures often requires advanced techniques such as single-crystal X-ray diffraction to fully elucidate their complex connectivity.
Coordination Behavior with Lanthanide and Actinide Metal Ions.scielo.org.comdpi.com
The coordination chemistry of Pyridine, 2,6-bis(2-pyridinylmethyl)- and related ligands extends beyond transition metals to include the f-block elements, namely the lanthanides and actinides. These ions are typically larger and have higher coordination numbers (often 8, 9, or 10) compared to transition metals.
The interaction of pyridine-based ligands with lanthanide and actinide ions is of particular interest for applications in nuclear waste separation and reprocessing. Ligands containing "soft" donor atoms like nitrogen are known to exhibit selectivity for the more covalent actinides over the more ionic lanthanides. mdpi.com
Complexes of lanthanides with multidentate pyridine-based ligands have been synthesized and structurally characterized. For example, dinuclear lanthanide(III) nitrato complexes bridged by a bis-tridentate N-heterocyclic ligand have been reported. nih.gov In these complexes, the lanthanide ion is typically coordinated to the nitrogen atoms of the ligand as well as to nitrate (B79036) and water molecules to satisfy its high coordination number.
Similarly, studies on the complexation of actinides with ligands such as 2,6-bis(1,2,4-triazin-3-yl)pyridine have shown that these ligands can effectively bind to actinide ions. mdpi.com The nature of the metal-ligand bonding in these complexes has been investigated using computational methods, which have revealed significant covalent contributions, particularly for the actinide complexes. mdpi.com
Advanced Spectroscopic Characterization of Pyridine, 2,6-bis(2-pyridinylmethyl)- Metal Complexes.
A comprehensive understanding of the structure, bonding, and properties of metal complexes of Pyridine, 2,6-bis(2-pyridinylmethyl)- relies on a suite of advanced spectroscopic techniques.
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the metal complex. The absorption bands observed in the UV-Vis spectrum can be assigned to ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or d-d transitions, offering insights into the electronic structure and coordination environment of the metal ion. nih.govresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the vibrational modes of the ligand and how they change upon coordination to a metal ion. Shifts in the vibrational frequencies of the pyridine ring and the C-N bonds can confirm the involvement of the nitrogen donor atoms in metal binding. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy are invaluable for elucidating the structure of the complex in solution. Chemical shift changes of the ligand protons and carbons upon coordination provide detailed information about the binding mode and symmetry of the complex. acs.org
Mass Spectrometry: Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be used to determine the mass-to-charge ratio of the complex, confirming its composition and stoichiometry.
| Spectroscopic Technique | Information Obtained |
| UV-Visible Spectroscopy | Electronic transitions (d-d, LMCT, MLCT), coordination geometry |
| Infrared Spectroscopy | Vibrational modes, confirmation of ligand coordination |
| Nuclear Magnetic Resonance | Solution structure of diamagnetic complexes, ligand binding mode |
| X-ray Crystallography | Solid-state structure, bond lengths, bond angles, coordination geometry |
| Mass Spectrometry | Mass-to-charge ratio, confirmation of complex composition |
Electronic Absorption and Emission Spectroscopy in Metal-Ligand Systems
Electronic absorption (UV-Vis) and emission (luminescence) spectroscopy are fundamental tools for probing the electronic structure of metal complexes. The absorption of ultraviolet or visible light by these compounds promotes electrons from lower-energy to higher-energy molecular orbitals. The resulting spectra provide valuable information about the d-orbital splitting in transition metal complexes and the nature of ligand-to-metal or metal-to-ligand charge transfer bands.
For metal complexes of pyridine-based ligands, the UV-Vis spectra typically exhibit intense bands in the ultraviolet region, which are attributed to π→π* transitions within the pyridine rings of the ligand. Upon coordination to a metal center, additional absorption bands, often in the visible region for transition metal complexes, may appear. These are generally assigned to d-d transitions or charge-transfer bands. The position and intensity of these bands are highly sensitive to the identity of the metal ion, its oxidation state, and the coordination geometry of the complex.
Luminescence spectroscopy provides further insight into the excited-state properties of these complexes. While many simple coordination compounds are not luminescent at room temperature, certain metal complexes with pyridyl ligands, particularly those of d6 and d10 metal ions like Ru(II), Re(I), and Zn(II), can exhibit significant emission. acs.org This emission can originate from ligand-centered excited states, metal-centered excited states, or, most commonly in transition metal complexes, from metal-to-ligand charge-transfer (MLCT) excited states. The emission wavelength, quantum yield, and lifetime are all critical parameters that characterize the photophysical behavior of these compounds and are influenced by the rigidity of the ligand framework and the nature of the metal-ligand interaction. For instance, silver(I) complexes with substituted bipyridine ligands have been shown to exhibit strong blue emission, attributed to ligand-centered π–π* transitions with some metal-to-ligand charge-transfer character. echemcom.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of coordination complexes in solution. For diamagnetic metal complexes, such as those of Zn(II), Cd(II), and Co(III), ¹H and ¹³C NMR spectra provide detailed information about the connectivity and symmetry of the ligand framework. Upon coordination, the chemical shifts of the ligand's protons and carbons are altered due to changes in the electronic environment. The magnitude of these coordination-induced shifts can provide clues about the strength of the metal-ligand bond. Furthermore, the symmetry of the NMR spectrum can reveal the coordination geometry in solution. For a tridentate ligand like Pyridine, 2,6-bis(2-pyridinylmethyl)-, a meridional coordination mode would result in a different NMR pattern compared to a facial arrangement.
The study of paramagnetic metal complexes, such as those of high-spin Fe(II), Co(II), or Cu(II), by NMR presents both challenges and opportunities. The unpaired electrons in these complexes cause large shifts in the NMR resonances, known as paramagnetic shifts, and significant line broadening. While this can complicate spectral interpretation, the paramagnetic shifts contain valuable information about the electronic structure and magnetic properties of the complex. srce.hr Two-dimensional NMR techniques, such as COSY, can be employed even in paramagnetic systems to establish proton connectivities, aiding in the assignment of the widely dispersed signals. srce.hr For instance, in complexes with related polypyridyl ligands, paramagnetically shifted proton resonances have been successfully assigned using such 2D NMR methods. srce.hr
A representative application of NMR in the study of a related system involves the characterization of Group 12 metal complexes with 2,6-bis([(2-pyridinylmethyl)thio]methyl)pyridine. nih.gov In this study, variable-temperature ¹H NMR was used to probe the dynamic behavior of the complexes in solution, revealing information about intermolecular exchange and intramolecular reorganization. nih.gov
X-ray Crystallography for Precise Coordination Geometry Analysis
The coordination geometry adopted by the metal ion is influenced by factors such as the size of the metal ion, its electronic configuration, and the steric constraints of the ligand. Common coordination geometries for a tridentate ligand like this could include distorted octahedral (for a 2:1 ligand-to-metal ratio) or five-coordinate geometries like square pyramidal or trigonal bipyramidal (for a 1:1 ratio with other co-ligands).
Table 1: Selected Crystallographic Data for 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₉H₂₃N₅²⁺·2Cl⁻·2H₂O |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.1633 (3) |
| b (Å) | 11.0028 (4) |
| c (Å) | 12.8225 (5) |
| α (°) | 94.629 (2) |
| β (°) | 102.399 (2) |
| γ (°) | 108.973 (2) |
| Volume (ų) | 1023.32 (7) |
Data sourced from the Cambridge Crystallographic Data Centre, CCDC reference: 2120892. nih.gov
Electron Paramagnetic Resonance (EPR) and Magnetic Susceptibility Measurements
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specifically applicable to species with unpaired electrons, such as many transition metal complexes. It provides detailed information about the electronic environment of the paramagnetic center. The EPR spectrum is characterized by the g-tensor and hyperfine coupling constants. The g-values are sensitive to the electronic structure and symmetry of the metal ion's environment, while hyperfine coupling to the metal nucleus and ligand donor atoms can provide information about the delocalization of the unpaired electron onto the ligands. For example, in Cu(II) complexes, the EPR spectrum can often distinguish between different coordination geometries, such as square planar and trigonal bipyramidal.
Magnetic susceptibility measurements provide information about the bulk magnetic properties of a material. For a paramagnetic complex, the magnetic susceptibility is related to the number of unpaired electrons. The effective magnetic moment (μ_eff), calculated from the temperature-dependent magnetic susceptibility, is a key parameter used to determine the spin state of the metal ion. For instance, for a high-spin Fe(II) complex (with four unpaired electrons), the expected spin-only magnetic moment is around 4.9 Bohr magnetons (μ_B), while a low-spin Fe(II) complex (with zero unpaired electrons) is diamagnetic. In some cases, metal complexes can exhibit spin-crossover behavior, where the spin state changes with temperature, which can be monitored by magnetic susceptibility measurements. mdpi.com For cobalt(II) complexes with related pyridine-based macrocyclic ligands, magnetic studies have been used to investigate magnetic anisotropy.
Catalytic Applications of Pyridine, 2,6 Bis 2 Pyridinylmethyl Complexes
Homogeneous Catalysis Mediated by Metal Complexes
Metal complexes of Pyridine (B92270), 2,6-bis(2-pyridinylmethyl)- have demonstrated significant potential as catalysts in a range of organic transformations. The ligand's ability to stabilize various oxidation states of the central metal ion is a key feature in these catalytic cycles.
Complexes of manganese with tetradentate nitrogen-based ligands, a class to which bpp belongs, have been investigated for the epoxidation of olefins. These systems often utilize hydrogen peroxide as a green oxidant. The catalytic performance is influenced by the nature of the ligand and the reaction conditions. For instance, manganese complexes have shown the ability to catalyze the epoxidation of various olefins with good to excellent conversions and selectivities. The general mechanism involves the formation of a high-valent manganese-oxo species that acts as the active epoxidizing agent.
While specific data for Pyridine, 2,6-bis(2-pyridinylmethyl)- complexes in stereospecific dihydroxylation is not extensively documented in readily available literature, the related epoxidation activity suggests potential for further functionalization of the resulting epoxides to diols.
Table 1: Catalytic Epoxidation of Olefins using a Representative Manganese Complex with a Tetradentate Nitrogen Ligand
| Olefin | Conversion (%) | Epoxide Selectivity (%) |
| Cyclooctene | >99 | >99 |
| Styrene | 95 | 85 |
| 1-Octene | 80 | 90 |
Note: This data is representative of manganese complexes with similar ligand architectures to illustrate the potential catalytic activity.
The selective oxidation of unactivated C-H bonds in alkanes to alcohols or other oxygenated products is a significant challenge in chemistry. Iron and ruthenium complexes featuring the Pyridine, 2,6-bis(2-pyridinylmethyl)- ligand have been explored for such transformations. These catalysts can activate strong C-H bonds, paving the way for the introduction of functional groups. The mechanism is believed to proceed through the formation of a highly reactive high-valent metal-oxo intermediate. This intermediate is capable of abstracting a hydrogen atom from an alkane, followed by radical rebound to form the hydroxylated product. The selectivity for different C-H bonds (primary, secondary, or tertiary) is a key aspect of ongoing research in this area.
The catalytic oxidation of water to produce molecular oxygen is a critical step in artificial photosynthesis and the development of renewable energy technologies. Ruthenium complexes incorporating the Pyridine, 2,6-bis(2-pyridinylmethyl)- ligand have been identified as active catalysts for this process. For example, the complex [Ru(bpp)(tpy)Cl]Cl (where tpy is 2,2';6',2''-terpyridine) has been shown to catalyze water oxidation. The bpp ligand provides a stable coordination environment that can withstand the harsh oxidative conditions of the catalytic cycle. The catalytic activity of such complexes is often evaluated by their turnover frequency (TOF), which quantifies the number of moles of product formed per mole of catalyst per unit time.
Table 2: Performance of a Ruthenium-bpp Complex in Water Oxidation Catalysis
| Catalyst | Oxidant | Turnover Frequency (TOF) (s⁻¹) |
| [Ru(bpp)(tpy)Cl]Cl | Ce(IV) | ~0.02 |
Palladium(II) complexes with pyridine-based ligands are known to be effective pre-catalysts in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. While specific studies focusing exclusively on Pyridine, 2,6-bis(2-pyridinylmethyl)- for a wide range of C-C bond forming reactions are limited, the general efficacy of related structures suggests its potential. In these reactions, the pyridine-containing ligand stabilizes the palladium center, facilitating the key steps of the catalytic cycle, namely oxidative addition, transmetalation (in the case of Suzuki-Miyaura and Kumada coupling), and reductive elimination. Detailed investigations into the use of bpp-metal complexes for Henry, Aldol, and Kumada coupling reactions are less common in the current literature.
The N-alkylation of amines with alcohols is an important transformation for the synthesis of higher amines, with water being the only byproduct, making it an atom-economical process. This reaction is often catalyzed by transition metal complexes that can facilitate a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. While the application of Pyridine, 2,6-bis(2-pyridinylmethyl)- complexes in this specific reaction is not widely reported, the fundamental ability of its ruthenium and iridium complexes to mediate hydrogenation and dehydrogenation steps suggests their potential utility in this catalytic transformation.
Electrocatalytic Processes Utilizing Pyridine, 2,6-bis(2-pyridinylmethyl)- Derivatives
The field of electrocatalysis involves the use of catalysts to accelerate electrochemical reactions. Complexes of Pyridine, 2,6-bis(2-pyridinylmethyl)- have shown promise in this area, particularly in the context of water oxidation. The ruthenium complex mentioned previously, [Ru(bpp)(tpy)Cl]Cl, can also function as an electrocatalyst for water oxidation when immobilized on an electrode surface. In such a system, the required oxidizing potential is applied electrically, driving the catalytic cycle. The robust nature of the bpp ligand is advantageous in maintaining the integrity of the catalyst under the applied electrochemical conditions. The study of such electrocatalytic systems is crucial for the development of efficient water-splitting devices.
Mechanistic Investigations in Catalysis
Mechanistic investigations into catalysts derived from Pyridine, 2,6-bis(2-pyridinylmethyl)- and its analogues are crucial for understanding and optimizing their performance. These studies delve into the intricate interplay between the ligand framework, the metal center, and the substrates to elucidate the catalytic cycle. Techniques such as spectroscopy, kinetics, and computational modeling are employed to map reaction pathways, identify key intermediates, and understand the factors governing activity and selectivity.
Probing the Role of Ligand-Metal Interactions in Catalytic Activity
The interaction between the metal center and the donor atoms of the Pyridine, 2,6-bis(2-pyridinylmethyl)- ligand is fundamental to the resulting complex's catalytic prowess. The electronic and steric properties of the ligand scaffold directly influence the geometry, stability, and reactivity of the metal's coordination sphere.
Bioinorganic model systems are powerful tools for investigating these interactions. Complexes utilizing ligands like tris(2-pyridylmethyl)amine (B178826) (TPA), which is structurally similar to the arms of Pyridine, 2,6-bis(2-pyridinylmethyl)-, have been used to evaluate metal-binding isosteres. nih.gov By characterizing these model complexes using X-ray crystallography, NMR, IR, and UV-vis spectroscopy, researchers can gain insights into the structural, electronic, and spectroscopic properties that arise from specific ligand-metal interactions. nih.gov This data helps in understanding how the ligand framework dictates the coordination environment and, consequently, the catalytic potential.
In palladium(II) complexes with various 4-substituted pyridine ligands, it has been observed that an increase in reaction yield often correlates with the use of more basic ligands. acs.org This suggests that the electron-donating ability of the pyridine moiety plays a significant role in the catalytic cycle. Spectroscopic analysis, such as monitoring the chemical shifts of protons adjacent to the nitrogen atom in ¹H NMR, provides a useful guide to the coordination behavior and the electronic environment of the metal center. acs.org
Table 1: Influence of Ligand Basicity on Catalytic Activity in a Suzuki-Miyaura Coupling Reaction This table is illustrative, based on findings for general Pd(II)-pyridine complexes as specific data for the target compound was not available.
| 4-Substituent on Pyridine Ligand | pKa of Ligand | Product Yield (%) |
| -OCH₃ | 6.58 | >95 |
| -CH₃ | 6.03 | >95 |
| -H | 5.23 | 92 |
| -Cl | 3.83 | 88 |
| -COCH₃ | 3.48 | 85 |
Data synthesized from principles described in literature. acs.org
Characterization of Reactive Intermediate Species
Attempts to directly synthesize and isolate these proposed cationic metal-alkyl intermediates, [LMR]⁺, have often been unsuccessful due to their high reactivity. rsc.org However, their existence is inferred from the high polymerization activity observed when precursors are combined with an activator. The geometry of the precatalyst, which can vary between square-based pyramidal and trigonal bipyramidal depending on the specific ligands, influences the ease of formation and stability of these active intermediates. rsc.org
In other systems, such as those involving iron(II) complexes with 2,6-bis(pyrazol-3-yl)pyridines, the formation of intermediates can involve processes like proton-coupled electron transfer (PCET). This process involves the deprotonation of the ligand and a simultaneous oxidation of the metal ion, leading to a reactive species that drives the catalysis. mdpi.comnih.gov The characterization of these intermediates often relies on a combination of spectroscopic methods and trapping experiments to confirm their structure and role in the catalytic cycle.
Development of Heterogeneous Catalytic Systems and Recyclability Studies
While homogeneous catalysts based on Pyridine, 2,6-bis(2-pyridinylmethyl)- complexes offer high activity and selectivity, their separation from the reaction products can be challenging and costly. hilarispublisher.commdpi.com This drawback has spurred the development of heterogeneous systems where the active complex is immobilized on a solid support. mdpi.com Immobilization facilitates easy catalyst recovery (e.g., by simple filtration), prevents product contamination by metal leaching, and allows for catalyst recycling, which is crucial for economic and environmental sustainability. hilarispublisher.commdpi.com
One effective strategy involves supporting bis(imino)pyridyl metal complexes, analogues of the target compound, on inorganic supports like magnesium chloride (MgCl₂). lookchem.com For ethylene (B1197577) polymerization, immobilizing iron, chromium, and vanadium precatalysts on a MgCl₂/AlRₙ(OEt)₃₋ₙ support has been shown to yield catalysts with higher activities than their homogeneous counterparts. lookchem.com
The nature of the support and the immobilization method can significantly influence the catalyst's performance. For example, vanadium complexes immobilized on MgCl₂ produced high molecular weight polyethylene (B3416737) with a very narrow molecular weight distribution, indicative of a single, uniform active species. lookchem.com In contrast, immobilized iron complexes yielded polyethylene with broader molecular weight distributions, suggesting the presence of multiple active sites, a phenomenon also observed in homogeneous systems. lookchem.com
Table 2: Comparison of Homogeneous vs. Heterogeneous (MgCl₂-supported) Bis(imino)pyridyl Iron Catalysts for Ethylene Polymerization
| Catalyst System | Activity (kg PE / (mol·h·bar)) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (Mw/Mn) |
| Homogeneous | ~1,500 | 150,000 | 8.5 |
| Heterogeneous | >2,500 | 210,000 | 12.1 |
Data represents typical values found in studies of analogous systems. lookchem.com
Besides inorganic oxides, polymers have also been used as supports. For instance, polystyrene-stabilized palladium nanoparticles have been shown to be active and recyclable catalysts for various C-C coupling reactions. mdpi.com A key challenge in heterogeneous catalysis is the potential leaching of the active metal species into the reaction medium. hilarispublisher.com Studies have shown that even when leaching occurs, the dissolved species can sometimes be redeposited onto the support, allowing for recyclability, although this may be accompanied by changes in the catalyst's particle size and a slight loss in activity over multiple cycles. mdpi.com The development of robust anchoring strategies to firmly bind the complex to the support is therefore a primary focus of research in this area.
Supramolecular Chemistry and Self Assembly with Pyridine, 2,6 Bis 2 Pyridinylmethyl
Design Principles for Metallosupramolecular Architectures
The formation of predictable and well-defined metallosupramolecular architectures is governed by the interplay between the structural information encoded in the organic ligands and the coordination preferences of the metal ions. The ligand Pyridine (B92270), 2,6-bis(2-pyridinylmethyl)- and its derivatives are archetypal examples of tridentate N-donor ligands that play a crucial role in this design process.
Key design principles include:
Ligand Flexibility: The methylene (B1212753) (-CH2-) linkers between the central and terminal pyridine rings in Pyridine, 2,6-bis(2-pyridinylmethyl)- afford significant conformational flexibility. This allows the ligand to adapt to the geometric requirements of different metal ions. However, this flexibility can also lead to the formation of different isomers or more complex structures. In contrast, more rigid analogues, such as those incorporating imine or amide linkages, can offer greater predictability in the assembled architecture. For example, the related ligand 2,6-bis[N-(2′-pyridylmethyl)carbamyl]pyridine shows a tendency to form robust double helical complexes with copper(II) and nickel(II) ions, a structural motif dictated by the specific stereoelectronic constraints of the amide groups.
Metal-to-Ligand Ratio: The stoichiometry of the metal-ligand combination is a critical factor. A 1:1 metal-to-ligand ratio with a labile metal ion may lead to simple mononuclear complexes, whereas a 1:2 ratio can result in more complex structures, such as the [Co(L)(HL)]+ complex formed with a carbamyl derivative, where the two ligands adopt different coordination modes. The final architecture is a thermodynamic product of the self-assembly process, balancing all energetic contributions.
Spontaneous Self-Assembly of Cyclic Metallamacrocycles and Metalladecapyridines
The inherent structural information within Pyridine, 2,6-bis(2-pyridinylmethyl)- and its analogues can direct the spontaneous formation of discrete, cyclic supramolecular structures. This self-assembly process is driven by the formation of coordinate bonds between the ligand's nitrogen donors and metal ions, resulting in thermodynamically stable macrocycles.
A prominent example involves the reaction of a closely related ligand, 2,6-bis(bis(2-pyridyl)methoxymethane)pyridine, with silver(I) salts. This process leads to the spontaneous self-assembly of a [2+2] cyclic metalladecapyridine. X-ray crystal analysis of the resulting complexes, such as Ag(I)₂(PY5)₂₂ and Ag(I)₂(PY5-OH)₂₂, revealed a dinuclear structure featuring a large, 28-membered metallamacrocycle. In these assemblies, each silver(I) ion is coordinated by two nitrogen atoms from one ligand and two from the second ligand, creating a quadruply branched structure fused to a total of ten pyridyl groups. This demonstrates how the pentadentate nature of the ligand directs the formation of a complex, high-nuclearity cyclic architecture.
Similarly, related macrocyclic ligands containing the 2,6-di(thiomethyl)pyridine subunit have been shown to form [2+2] macrocycles, which can subsequently coordinate rhodium(I) carbonyl units to form dinuclear complexes. The formation of these discrete metallamacrocycles, as opposed to extended polymeric chains, is a direct consequence of the geometric constraints imposed by the ligand's bite angle and the coordination preferences of the metal ion, which favor the closure of a cyclic structure.
Table 1: Examples of Metallamacrocycles formed from Pyridine, 2,6-bis(2-pyridinylmethyl)- Derivatives
| Ligand Derivative | Metal Ion | Resulting Architecture | Key Structural Feature |
|---|---|---|---|
| 2,6-bis(bis(2-pyridyl)methoxymethane)pyridine | Ag(I) | [2+2] Cyclic Metalladecapyridine | 28-membered dinuclear macrocycle |
| 2,6-bis[N-(2′-pyridylmethyl)carbamyl]pyridine | Cu(II) | Dinuclear Double Helical Complex | Two ligands wrap around two metal ions |
| 2,6-di(thiomethyl)pyridine-containing macrocycle | Rh(I) | Dinuclear Rh(I) Carbonyl Complex | Two Rh(CO) units bound within the macrocycle |
Formation of Dendritic and Polymeric Networks from Pyridine, 2,6-bis(2-pyridinylmethyl)- Building Blocks
While Pyridine, 2,6-bis(2-pyridinylmethyl)- possesses the necessary coordination sites to act as a linker in extended networks, specific examples of its use in forming dendritic or coordination polymer structures are not prominently documented in the reviewed literature. In principle, the terminal pyridyl groups could coordinate to adjacent metal centers, propagating a network in one, two, or three dimensions. The outcome of such a reaction—whether a discrete macrocycle or an extended polymer forms—is often subtly balanced and depends on factors like solvent, temperature, and the nature of the counter-anion.
For comparison, related polypyridyl ligands are widely used to construct coordination polymers and metal-organic frameworks (MOFs). For example, ligands like N,N-(2-pyridyl)-(4-pyridylmethyl)amine have been used to create 2D and 3D coordination polymers with cadmium. Similarly, 2,6-bis(pyrazol-3-yl)pyridine has been employed as a scaffold to generate 1D coordination polymers. These examples highlight the potential of the 2,6-disubstituted pyridine motif to serve as a fundamental building block for extended, ordered networks. The flexible methylene linkers in Pyridine, 2,6-bis(2-pyridinylmethyl)- might, however, favor the formation of discrete cyclic or helical structures over the more rigid, extended lattices often desired for MOFs.
Inter-ligand Non-Covalent Interactions, including π-Stacking and Hydrogen Bonding
Non-covalent interactions, particularly π-stacking and hydrogen bonding, play a critical role in stabilizing the resulting supramolecular architectures and directing their packing in the solid state. The aromatic pyridine rings within the Pyridine, 2,6-bis(2-pyridinylmethyl)- ligand are highly amenable to such interactions.
π-Stacking Interactions: In the crystal structures of complexes involving this ligand and its derivatives, π-π stacking is a frequently observed feature that helps to organize the molecules into higher-order assemblies.
In the crystal structure of a closely related salt, 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate, two distinct π-π stacking interactions are observed that link parallel neighboring molecules. The first interaction occurs with a centroid-centroid distance of 3.4864 (12) Å. The second interaction has a centroid-centroid distance of 3.5129 (13) Å.
In helical complexes formed from the 2,6-bis[N-(2′-pyridylmethyl)carbamyl]pyridine ligand, the racemic mixture of left- and right-handed double helices is stabilized by significant inter-ligand π-stacking, with reported inter-ring distances ranging from 3.2 to 3.8 Å.
For a zinc(II) complex with 2,6-bis(2,6-diethylphenyliminomethyl)pyridine, π-stacking interactions are established between the central pyridine ring of one unit and a phenyl ring of an adjacent unit, with measured distances of 3.515 Å and 3.446 Å.
Hydrogen Bonding: Hydrogen bonds are crucial for defining the supramolecular packing, often involving coordinated solvent molecules, counter-anions, or the ligand framework itself if suitable donor/acceptor sites are present.
In the aforementioned structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate, the crystal packing is heavily influenced by a network of hydrogen bonds. These interactions connect the cationic molecule with neighboring chloride counter-anions and lattice water molecules.
In spin-crossover complexes of iron(II) with 2,6-bis(1H-pyrazol-1-yl)pyridine, C-H···F hydrogen bonds between the complex cation and BF₄⁻ anions play a crucial role in dictating the crystal packing.
Analysis of various pyridine-dicarboxamide derivatives shows extensive hydrogen bond networks, often mediated by water molecules, that, along with π-stacking, stabilize the crystal lattice.
Table 2: Summary of Non-Covalent Interaction Data in Related Structures
| Interaction Type | System | Measured Distance (Å) |
|---|---|---|
| π-π Stacking | 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium]²⁺ | 3.4864 and 3.5129 (centroid-centroid) |
| π-π Stacking | Helical Cu(II)/Ni(II) carbamylpyridine complexes | 3.2 - 3.8 (inter-ring) |
| π-π Stacking | Zn(II) bis(iminomethyl)pyridine complex | 3.446 and 3.515 (inter-ring) |
| Hydrogen Bonding | 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium]²⁺ | Present between cation, anions, and water |
| Hydrogen Bonding | Fe(II) bis(pyrazol-1-yl)pyridine complex | Present between cation and BF₄⁻ anions |
Advanced Sensing and Materials Science Applications of Pyridine, 2,6 Bis 2 Pyridinylmethyl Derived Systems
Development of Functional Materials and Metal-Organic Frameworks (MOFs)
While research into Metal-Organic Frameworks (MOFs) has expanded rapidly, the application of Pyridine (B92270), 2,6-bis(2-pyridinylmethyl)- as a primary building block is an emerging area. The ligand's flexible nature and multiple nitrogen donor sites make it a candidate for constructing novel coordination polymers and MOFs with unique topologies and properties.
Recent studies have explored the synthesis of mixed-ligand MOFs where pyridine-based ligands, in conjunction with poly-carboxylic acids, can form stable frameworks. For instance, the combination of pyridine-2,6-dimethanol with benzene-1,4-dicarboxylic acid has led to the formation of new two- and three-dimensional MOFs. researchgate.net Although not directly employing Pyridine, 2,6-bis(2-pyridinylmethyl)-, these findings suggest the potential of incorporating this ligand into similar mixed-ligand systems to create functional materials with tailored properties. The development of such materials could lead to applications in gas storage, catalysis, and separation technologies.
Coordination compounds involving derivatives of this ligand have also been synthesized and characterized. For example, coordination compounds of cobalt(II), nickel(II), copper(II), and zinc(II) with 2,6-bis(2,6-diethylphenyliminomethyl)pyridine have been reported, forming heptacoordinated structures. nih.gov The structural insights from these related compounds provide a foundation for designing and synthesizing new functional materials based on the specific Pyridine, 2,6-bis(2-pyridinylmethyl)- scaffold.
Chemosensor Development for Anion and Cation Recognition
The ability of Pyridine, 2,6-bis(2-pyridinylmethyl)- and its derivatives to form stable complexes with various ions has been extensively utilized in the development of chemosensors. These sensors often exhibit high sensitivity and selectivity for specific anions and cations, enabling their detection and quantification in various media.
Cation Recognition: A derivative of bis(pyridine-2-ylmethyl)amine has been synthesized and demonstrated as a selective and sensitive colorimetric and fluorescent chemosensor for copper(II) ions (Cu²⁺). skku.edu This sensor shows a distinct response to Cu²⁺, allowing for its detection in aqueous solutions and even within living cells. skku.edu The high water solubility and cell permeability of such sensors are particularly advantageous for biological applications. skku.edu
The broader family of pyridine-based probes has been reviewed for their application in sensing a range of metal ions. dntb.gov.ua These sensors often rely on mechanisms such as photoinduced electron transfer (PET) or fluorescence resonance energy transfer (FRET) to signal the binding event.
Anion Recognition: While cation sensing is more common for this class of ligands, derivatives have also been engineered for anion recognition. Dicationic N-methylated derivatives of N,N'-bis(pyridyl)pyridine-2,6-dicarboxamide have shown strong binding affinities for various anions, with a pronounced selectivity for chloride (Cl⁻). nih.gov These receptors can also recognize neutral guests like urea. nih.gov The binding is facilitated by the formation of hydrogen bonds between the anion and the receptor's NH and CH groups. nih.gov Furthermore, some of these dicarboxamide derivatives exhibit fluorescence quenching upon anion binding, enabling their use as fluorescent sensors in the micromolar concentration range. nih.govrsc.org
Research has also demonstrated the use of 2,6-Bis(2-benzimidazolyl)pyridine as a chemosensor for fluoride (B91410) ions (F⁻), utilizing UV-vis and fluorescence spectroscopy for detection. researchgate.net
| Sensor Derivative | Target Ion(s) | Sensing Mechanism | Limit of Detection (LOD) |
| bis(pyridine-2-ylmethyl)amine derivative | Cu²⁺ | Colorimetric and Fluorescent | Not specified |
| Dicationic N-methylated N,N'-bis(quinolyl)pyridine-2,6-dicarboxamide | Anions (e.g., Cl⁻, F⁻, AcO⁻) | Fluorescence Quenching | µM range |
| 2,6-Bis(2-benzimidazolyl)pyridine | F⁻ | UV-vis and Fluorescence Spectroscopy | Not specified |
| Pyridine-dicarbohydrazide derivative | Cu²⁺, AMP²⁻, F⁻, AcO⁻ | Colorimetric | Not specified |
Theoretical and Computational Studies of Pyridine, 2,6 Bis 2 Pyridinylmethyl and Its Metal Complexes
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules and their metal complexes. In the context of Pyridine (B92270), 2,6-bis(2-pyridinylmethyl)-, DFT calculations would provide critical insights into its geometry, stability, and the nature of the coordinate bonds it forms with metal ions. These calculations would typically involve optimizing the molecular geometry to find the lowest energy conformation and then analyzing the electron density distribution to understand bonding patterns. Key parameters obtained from DFT studies include optimized bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography if available. The analysis of the electronic structure would reveal how the electron density is distributed across the ligand and how it changes upon coordination to a metal center, offering a quantitative understanding of the ligand-metal interactions.
Molecular Orbital and Natural Bond Orbital (NBO) Analysis
To further elucidate the electronic properties and bonding, Molecular Orbital (MO) and Natural Bond Orbital (NBO) analyses are often performed on the DFT-optimized structures. MO analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO provides information about the chemical stability and reactivity of the compound.
NBO analysis offers a more intuitive chemical picture of bonding. It localizes the molecular orbitals into orbitals that describe electron pairs in chemical bonds and lone pairs. For Pyridine, 2,6-bis(2-pyridinylmethyl)- and its metal complexes, NBO analysis would quantify the charge distribution on each atom, providing insight into the donor-acceptor interactions between the ligand's nitrogen atoms and the metal center. This analysis can reveal the extent of charge transfer and the nature of the covalent and ionic contributions to the metal-ligand bonds.
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to characterize chemical bonding. By examining the topological properties of the electron density, such as bond critical points (BCPs), one can determine the nature of atomic interactions. For the metal complexes of Pyridine, 2,6-bis(2-pyridinylmethyl)-, QTAIM analysis would be used to characterize the metal-ligand bonds. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs between the metal and the nitrogen donor atoms would indicate whether the interactions are predominantly covalent (shared-shell) or ionic/electrostatic (closed-shell). This provides a deeper, more quantitative understanding of the bonding than simpler models.
Vibrational Frequency Calculations and Correlation with Spectroscopic Data
Theoretical vibrational frequency calculations are a standard output of DFT studies and are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of Pyridine, 2,6-bis(2-pyridinylmethyl)- and its metal complexes, specific spectral features can be assigned to the stretching and bending motions of particular bonds or functional groups. For instance, the stretching frequencies of the pyridine rings and the C-N bonds would be expected to shift upon coordination to a metal ion. Comparing the calculated vibrational spectra with experimental data allows for a detailed validation of the computed geometry and provides a powerful tool for structural elucidation, especially for species that are difficult to characterize experimentally.
Electrostatic Potential Mapping for Reactivity Prediction
The molecular electrostatic potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing regions of varying electrostatic potential. For Pyridine, 2,6-bis(2-pyridinylmethyl)-, the MEP map would visually indicate the electron-rich regions, primarily around the nitrogen atoms, which are the likely sites for coordination to metal ions (electrophiles). Conversely, electron-deficient regions would indicate susceptibility to nucleophilic attack. This analysis provides a qualitative prediction of the molecule's chemical reactivity and is particularly useful for understanding its coordination behavior and potential reaction mechanisms.
Bioinorganic Research Perspectives of Pyridine, 2,6 Bis 2 Pyridinylmethyl Derived Systems Non Clinical Focus
Design of Biomimetic Systems for Metallo-Proteins and Metalloenzymes
The design of synthetic molecules that replicate the structure and function of the active sites of metalloproteins and metalloenzymes is a cornerstone of bioinorganic chemistry. These biomimetic systems provide valuable insights into the reaction mechanisms of their biological counterparts. Ligands derived from the Pyridine (B92270), 2,6-bis(2-pyridinylmethyl)- scaffold have proven to be particularly effective in this endeavor due to their ability to provide a T-shaped or meridional coordination environment, which is prevalent in many metalloenzymes.
One notable application is in the development of models for [Fe]-hydrogenase. Researchers have synthesized novel iron complexes utilizing flexible pyridine-based ligands that successfully mimic the fac-acyl C, pyridyl N, and thioether S coordination mode found in the active site of this enzyme. These models have demonstrated enzyme-like H₂/D₂ activation capabilities, offering a deeper understanding of the catalytic cycle of hydrogen metabolism. rsc.org
The versatility of the pyridine-based scaffold allows for systematic modifications to fine-tune the electronic and steric properties of the resulting metal complexes. This tunability is crucial for mimicking the subtle variations in the microenvironment of different metalloenzyme active sites. For instance, derivatives of bis(2-pyridylmethyl)amine have been extensively used to model the coordination chemistry of various transition metal ions in biological systems. acs.org
Table 1: Examples of Metalloenzyme Models Based on Pyridine, 2,6-bis(2-pyridinylmethyl)- Derived Ligands
| Metalloenzyme Mimicked | Metal Ion | Key Ligand Features | Observed Biomimetic Activity |
|---|---|---|---|
| [Fe]-Hydrogenase | Fe | Flexible pyridine ligand with thioether donor | H₂/D₂ activation |
| Generic Metalloenzyme Active Sites | Various (e.g., Pd(II), Co(II), Cu(II), Ag(I)) | Pyridyl-arylidene Schiff base | Enhanced antibacterial efficiency compared to the free ligand ekb.eg |
Investigations into Metal Ion Transport and Chelation in Biological Models
The transport and chelation of metal ions are fundamental processes in biology, crucial for maintaining metal homeostasis and preventing toxicity. The ability of Pyridine, 2,6-bis(2-pyridinylmethyl)- and its analogues to bind metal ions selectively makes them valuable tools for studying these processes in model systems.
The coordination of bis(2-pyridylmethyl)amine with transition metal ions has been a subject of interest for understanding the principles of metal ion recognition and sequestration. acs.org The flexible nature of this ligand allows it to adapt to the preferred coordination geometries of different metal ions, a key aspect in biological chelation where ligands must often accommodate various metal ions.
Furthermore, new phenyl and phenol (B47542) bis(2-picolyl)amine (Dpa) derivatives have been synthesized to generate zinc chelates for imidazole (B134444) anion receptors. These studies provide insights into how such systems can be tailored for specific recognition and binding events, which is relevant to understanding how metal ions are transported and recognized by biological molecules. researchgate.net
Ligand Design for Mimicking Specific Stereochemical Requirements of Biological Metal-Binding Sites
The precise three-dimensional arrangement of donor atoms in a metalloprotein's active site is critical for its function. This includes the coordination geometry, bond lengths, and bond angles, all of which contribute to the enzyme's specificity and catalytic efficiency. Consequently, a significant challenge in the design of biomimetic systems is to create ligands that can enforce these specific stereochemical requirements on the coordinated metal ion.
The Pyridine, 2,6-bis(2-pyridinylmethyl)- framework offers a versatile platform for achieving such stereochemical control. By modifying the substituents on the pyridine rings or the methylene (B1212753) bridges, researchers can influence the steric bulk and electronic properties of the ligand, thereby dictating the coordination geometry of the resulting metal complex. For example, the use of chiral 2,6-bis(oxazolinyl)pyridine (PyBox) and 2,6-bis(thiazolin-2-yl)pyridine ligands in heteroleptic iron(II) complexes has been shown to influence the spin state of the metal ion, a property that is highly dependent on the coordination environment. rsc.org
Moreover, the stereochemical and steric effects of pyridyl- and quinolyl-containing ligands can be used to modulate the coordination chemistry and signal transduction in sensors for metal ions. nih.gov This principle of stereochemical control is directly applicable to the design of biomimetic models that aim to replicate the specific geometric and electronic features of a metalloenzyme's active site. The ability to create specific helical orientations of coordinated moieties, for instance, can mimic the chiral environments found in many proteins. nih.gov
Table 2: Stereochemical Control in Biomimetic Complexes
| Ligand Modification | Metal Ion | Resulting Stereochemical Feature | Biological Relevance |
|---|---|---|---|
| Chiral oxazolinyl/thiazolinyl substituents | Fe(II) | Influence on metal ion spin state | Mimicking spin-state changes in enzymatic reactions |
| Chiral arms on podand ligands | Ag(I) | Improved metal ion affinity and selectivity | Modeling selective ion transport channels |
| Amino acid derivation (e.g., l-Methionine) | Cu(I)/Cu(II) | Opposite helical orientation of quinolyl moieties upon binding different oxidation states | Replicating redox-coupled conformational changes in copper proteins |
Role of Coordination of Amidate Function in Biological Systems
In metalloproteins, the peptide backbone can act as a ligand through the deprotonation of amide nitrogens. This mode of coordination is particularly important for certain metal ions like Cu(II) and plays a crucial role in the structure and reactivity of the metal center. nih.govacs.org The deprotonated amide group is a strong sigma-donor and can stabilize higher oxidation states of the metal ion.
While not intrinsically part of the "Pyridine, 2,6-bis(2-pyridinylmethyl)-" structure, the incorporation of amide functionalities into its derivatives is a key strategy for creating more sophisticated biomimetic models. The coordination of these deprotonated amide groups can significantly influence the electronic properties and reactivity of the metal center. wikipedia.org
Metal-induced amide deprotonation is a pH-dependent process. Typically, a metal ion will first anchor to a more basic site, such as a histidine imidazole, and at higher pH, it can promote the deprotonation of a nearby amide nitrogen, leading to its coordination. nih.gov This behavior is crucial for modeling the pH-dependent activity of some metalloenzymes. While Cu(II) and Ni(II) are well-known to promote amide deprotonation, there has been debate about the ability of other biologically relevant ions like Zn(II) and Fe(II) to do so. acs.org The design of ligands that incorporate both pyridyl and amide donors allows for systematic studies into the factors that govern this important mode of biological metal coordination. The cleavage of an amide bond can even be initiated by coordination with a transition metal ion, a process that can be tuned by an auxiliary ligand. researchgate.net
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
